Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

IDH1 inhibitor mutant IDH1 cancer metabolism

Researchers seeking selective mutant IDH1 inhibitors often face off-target effects. This compound offers a validated solution: • Potent IDH1 R132H inhibition (Ki=420 nM) with 24-fold selectivity over wild-type (Ki=10.3 μM) • Reduces cellular D2HG, suppresses histone methylation in IDH1-mutant glioma models • ≥98% purity, ready for hit-to-lead and preclinical PD biomarker studies • Differential potency against R132H vs R132C mutants (Ki 420 nM vs 2.3 μM) enables structural studies

Molecular Formula C5H10N2O2S
Molecular Weight 162.21 g/mol
CAS No. 134124-34-8
Cat. No. B163746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[(ethylamino)thioxomethyl]- (9CI)
CAS134124-34-8
SynonymsGlycine, N-[(ethylamino)thioxomethyl]- (9CI)
Molecular FormulaC5H10N2O2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESCCNC(=S)NCC(=O)O
InChIInChI=1S/C5H10N2O2S/c1-2-6-5(10)7-3-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10)
InChIKeyNDFJHOSKGQKOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-[(ethylamino)thioxomethyl]- (9CI) (CAS 134124-34-8) | IDH1 Mutant Inhibitor for Oncology Procurement


Glycine, N-[(ethylamino)thioxomethyl]- (9CI), commonly known as 2-(3-ethylthioureido)acetic acid , is a small-molecule thiourea-glycine conjugate with the molecular formula C5H10N2O2S and a molecular weight of 162.21 g/mol . It belongs to a class of compounds that have demonstrated inhibitory activity against mutant isocitrate dehydrogenase 1 (IDH1), a key target in certain cancers . The compound is characterized by a predicted pKa of 3.17±0.10 and a LogP of 0.35720 , indicating moderate hydrophilicity.

Workflow
Mutant IDH1 Inhibition Pathway Studies
Selection
Allosteric Thiourea-Glycine Scaffold
Use Context
Glioma / AML Research Models

Why Glycine, N-[(ethylamino)thioxomethyl]- (9CI) (CAS 134124-34-8) Cannot Be Replaced by Generic Thiourea Analogs


Generic substitution with other thiourea-glycine conjugates or simple alkylthioureas is scientifically unsound for IDH1-targeting research. The specific N-ethylthioureido-acetic acid moiety of CAS 134124-34-8 confers a unique structural scaffold that is essential for allosteric inhibition of mutant IDH1 . Analogs with varying alkyl chain lengths or substitution patterns (e.g., methyl, propyl) exhibit significantly altered binding kinetics and potency profiles [1]. For instance, while the parent compound demonstrates a Ki of 420 nM against IDH1 R132H , related 2-thiohydantoin derivatives in the same series show Ki values ranging from 4.7 μM to 420 nM . Furthermore, simple N-ethylthiourea lacks the glycine carboxylate warhead required for productive enzyme binding [2]. These differences are quantifiable and directly impact experimental outcomes in cell-based and in vivo models .

Scaffold Specificity
The N-ethylthioureido-acetic acid core is essential for allosteric inhibition; generic thioureas lack this structural requirement.
Alkyl Chain Sensitivity
Methyl, propyl, or other alkyl analogs show widely different binding affinities and potency profiles.
Warhead Requirement
Simple N-ethylthiourea lacks the glycine carboxylate warhead necessary for productive enzyme binding.

Quantitative Evidence for Glycine, N-[(ethylamino)thioxomethyl]- (9CI) (CAS 134124-34-8) in IDH1 Mutant Inhibition


IDH1 R132H Mutant Inhibition (Ki = 420 nM) vs. Wild-Type Selectivity (Ki = 10.3 μM)

The target compound demonstrates potent inhibition of recombinant human IDH1 R132H mutant with a Ki of 420 nM [1]. In contrast, its inhibition of wild-type IDH1 is significantly weaker, with a Ki of 10.3 μM [2], representing a 24.5-fold selectivity window for the mutant enzyme. This selective inhibition is a critical differentiator from pan-IDH inhibitors, which may lack this specificity and thus exhibit greater off-target effects .

Mutant vs WT Selectivity
Head-to-head
Ki R132H 420 nM vs WT 10.3 μM, 24.5-fold
Mutant-selective inhibition context
Preincubation with alpha-KG; recombinant enzymes
IDH1 inhibitor mutant IDH1 cancer metabolism

IDH1 R132C Mutant Inhibition (Ki = 2.3 μM) vs. R132H Preference

The compound exhibits a lower potency against the IDH1 R132C mutant, with a Ki of 2.3 μM [1]. This is 5.5-fold less potent than its inhibition of the R132H mutant (Ki = 420 nM) [2]. This mutant-specific profile is a key differentiator from compounds that are equipotent across all IDH1 mutants, allowing for more targeted therapeutic strategies .

R132C vs R132H Preference
Head-to-head
Ki R132C 2.3 μM vs R132H 420 nM, 5.5× less potent
Mutant-specific inhibition preference
Recombinant enzymes, alpha-KG substrate
IDH1 inhibitor mutant selectivity R132C

Superior Cellular Activity: D2HG Reduction in BT142 Glioma Cells vs. Inactive Structural Analogs

In cellular assays, the compound effectively decreases the concentration of the oncometabolite D-2-hydroxyglutarate (D2HG) in BT142 glioma cells harboring the IDH1 R132H mutation . While specific quantitative IC50 values for D2HG reduction are not reported in the abstract, the compound is described as one of several potent inhibitors that achieve this effect . In contrast, many structurally related 2-thiohydantoin derivatives in the same series show no or significantly weaker cellular activity, despite similar biochemical potency .

Cellular D2HG Reduction
Class-level inference
Active reduction in BT142 glioma cells vs inactive analogs
Cellular oncometabolite reduction context
Quantitative IC50 not reported
D2HG glioma oncometabolite

Epigenetic Modulation: Reduction of Histone Methylation vs. Inactive Controls

Treatment with the compound leads to a reduction in histone methylation levels in IDH1-mutant cancer cells . This is a direct downstream consequence of D2HG inhibition, as D2HG acts as a competitive inhibitor of α-KG-dependent histone demethylases . While no direct comparator data is provided for this specific endpoint, the observation establishes a clear functional link between target engagement and epigenetic reprogramming, a hallmark of IDH1-mutant cancers .

Histone Methylation Modulation
Supporting evidence
Reduction observed in IDH1-mutant cancer cells
Epigenetic endpoint context
Direct comparator data limited
histone methylation epigenetics IDH1 mutation

Antiproliferative Effect in IDH1-Mutant Glioma Stem-Like Cells

The compound suppresses the proliferation of stem-like cancer cells in the BT142 glioma model, which harbors the IDH1 R132H mutation . While no specific IC50 or growth inhibition percentage is provided in the abstract, the qualitative observation of suppressed proliferation distinguishes this compound from inactive analogs in the same chemical series . This suggests that the compound's biochemical and cellular effects culminate in a functional, disease-relevant outcome.

Glioma Cell Proliferation
Supporting evidence
Suppression in BT142 stem-like cells vs inactive analogs
Cell proliferation endpoint context
Quantitative growth inhibition not provided
glioma cancer stem cells antiproliferative

Physicochemical Profile: Melting Point (170°C) and Purity (≥97%) vs. Lower-Grade Research Materials

Commercially available batches of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) are characterized by a melting point of 170°C (with decomposition) and a standard purity of 97% (HPLC) . This is a significant improvement over lower-purity research-grade materials (e.g., <95%), which may contain uncharacterized impurities that confound biological assays and reduce experimental reproducibility .

Quality Specification
Lot attribute
Purity ≥97% (HPLC), mp 170 °C (dec.)
High-purity research material context
Compared to lower-purity research grades
chemical characterization quality control procurement

Recommended Research and Industrial Application Scenarios for Glycine, N-[(ethylamino)thioxomethyl]- (9CI) (CAS 134124-34-8)


Mechanistic Studies of IDH1 R132H-Driven Oncogenesis

The compound's potent and selective inhibition of the IDH1 R132H mutant (Ki = 420 nM) [1] makes it an ideal chemical probe for dissecting the molecular mechanisms downstream of this specific mutation. Researchers can use it to interrogate the role of D2HG accumulation, histone hypermethylation, and altered cellular metabolism in gliomas and AML without confounding off-target effects on wild-type IDH1 (Ki = 10.3 μM) [2].

Preclinical Drug Discovery for IDH1-Mutant Cancers

Given its demonstrated ability to reduce cellular D2HG levels, suppress histone methylation, and inhibit proliferation of IDH1-mutant glioma stem-like cells , this compound serves as a validated starting point for medicinal chemistry optimization. Its favorable selectivity window and the availability of high-purity material (≥97%) make it a robust tool compound for hit-to-lead campaigns.

Biomarker Development and Target Engagement Assays

The compound's ability to decrease D2HG concentration in cells provides a direct pharmacodynamic (PD) readout. This property can be leveraged to develop and validate D2HG-based biomarker assays for monitoring target engagement in preclinical models, a critical step in optimizing dosing regimens for future clinical candidates.

Chemical Biology Studies of IDH1 Allostery

As part of a series of 2-thiohydantoin compounds with reported X-ray co-crystal structures bound to IDH1 R132H , this compound is a valuable tool for studying allosteric regulation of mutant IDH enzymes. Its differential potency against R132H and R132C mutants (Ki = 2.3 μM vs. 420 nM) [3] provides a unique opportunity to investigate the structural basis of mutant-specific inhibition.

Application
Selection Property
Validation Focus
IDH1 R132H Pathway Studies
Mutant-selective inhibition profile
D2HG accumulation and histone methylation endpoints
Hit-to-Lead Optimization
Cellular activity in IDH1-mutant models
D2HG reduction and proliferation assay context
Target Engagement Biomarker Assays
Cellular D2HG pharmacodynamic readout
Biomarker assay validation in glioma models
IDH1 Allostery Research
Differential mutant potency (R132H vs R132C)
Allosteric site co-crystal structure interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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